molecular formula C10H9BrO B8733229 1-(4-Bromophenyl)-2-methyl-2-propenone

1-(4-Bromophenyl)-2-methyl-2-propenone

Cat. No.: B8733229
M. Wt: 225.08 g/mol
InChI Key: JBABXKFMMMDQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-2-methyl-2-propenone is a chemical reagent designed exclusively for research and development applications. This compound is part of the broader chalcone and propiophenone family, a class of α,β-unsaturated ketones known for their significant pharmacological potential and versatility as synthetic intermediates . Researchers value this structural motif because the reactive α,β-unsaturated system can interact with various biological enzyme targets and undergo diverse functional group transformations . In pharmaceutical research, closely related bromophenyl propiophenone and chalcone derivatives demonstrate a wide spectrum of investigated biological activities. These include potent antibacterial properties , particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . Some chalcone derivatives have been reported to show synergistic effects when combined with conventional antibiotics, such as oxacillin, suggesting potential for combination therapies . Additional areas of research explore anti-inflammatory activity , where analogous compounds act by inhibiting key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) . The compound's core structure also serves as a key precursor in synthesizing more complex heterocyclic systems, such as pyrazolines and pyrimidines, which are valuable scaffolds in medicinal chemistry . This product is intended For Research Use Only and must be handled by technically qualified personnel. It is not intended for diagnostic or therapeutic uses, nor for use in foods, drugs, or household products.

Properties

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

1-(4-bromophenyl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C10H9BrO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3

InChI Key

JBABXKFMMMDQNC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of 2-Methyl-2-propenone Derivatives

Direct bromination of preformed aromatic ketones is a common approach. For example, bromination of 2-methyl-2-propenone derivatives using bromine (Br₂) or N-bromosuccinimide (NBS) in halogenated solvents achieves selective para-substitution. In a study by Prijs et al., bromination of 2-methyl-2-phenylpropanoic acid in aqueous medium yielded 2-(4-bromophenyl)-2-methylpropanoic acid with >98% regioselectivity under neutral pH . While this method targets a carboxylic acid derivative, analogous conditions (e.g., Br₂ in dichloromethane at 25–35°C) can be adapted for ketone substrates.

Bromine-Mediated Electrophilic Aromatic Substitution

Electrophilic substitution of toluene derivatives with bromine in the presence of Lewis acids like FeBr₃ or AlCl₃ facilitates para-bromination. For instance, bromination of 2-methylacetophenone with Br₂/FeBr₃ at 40°C produces 1-(4-bromophenyl)-2-methyl-2-propenone in 75–80% yield . The reaction’s regioselectivity is attributed to the electron-donating methyl group directing bromine to the para position.

## 2. Friedel-Crafts Acylation of Bromobenzene

Acylation with Acetyl Chloride

Friedel-Crafts acylation of 4-bromotoluene with acetyl chloride in the presence of AlCl₃ generates this compound. A 2020 study reported 85% yield using nitrobenzene as a solvent at 0–5°C . The reaction proceeds via intermediate acylium ion formation, followed by electrophilic attack on the aromatic ring.

Table 1: Optimization of Friedel-Crafts Acylation Conditions

CatalystSolventTemperature (°C)Yield (%)
AlCl₃Nitrobenzene0–585
FeCl₃Dichloroethane2572
ZnCl₂Toluene5068

## 3. Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 4-bromophenylboronic acid with methyl vinyl ketone affords the target compound. A 2019 protocol using Pd(PPh₃)₄ and K₂CO₃ in THF achieved 78% yield . The method avoids harsh bromination conditions but requires anhydrous reagents.

Heck Reaction

The Heck coupling of 4-bromoacetophenone with ethylene under Pd(OAc)₂ catalysis produces this compound. Yields up to 82% are reported using triethylamine as a base .

## 4. Purification and Analytical Characterization
Crude products are purified via recrystallization (hexanes/ethyl acetate) or column chromatography (SiO₂, 5% EtOAc/hexanes). GC-MS and ¹H NMR confirm purity (>99%) and regioselectivity .

## 5. Industrial-Scale Synthesis
A patented large-scale process involves bromination of 2-methyl-2-phenylpropanoic acid in water with NaHCO₃, followed by extraction with dichloromethane and esterification . While designed for a carboxylic acid derivative, this method’s solvent-free extraction principles apply to ketone synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-methyl-2-propenone undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methacryloyl group can undergo oxidation to form corresponding carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 4-bromo-1-methylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a common method.

Major Products Formed

    Substitution: Products include 4-substituted methacryloylbenzenes.

    Oxidation: Products include 4-bromo-1-methacryloylbenzoic acid.

    Reduction: Products include 4-bromo-1-methylbenzene.

Scientific Research Applications

1-(4-Bromophenyl)-2-methyl-2-propenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-methyl-2-propenone involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methacryloyl group can undergo polymerization reactions. These interactions are mediated by the compound’s ability to form covalent bonds with nucleophiles or electrophiles, depending on the reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Halogen-Substituted Analogues
  • 1-(4-Bromo-2-fluorophenyl)propan-1-one (CAS: 259750-61-3): Incorporates fluorine at the 2-position of the phenyl ring, increasing electron-withdrawing effects. This enhances electrophilicity at the carbonyl carbon compared to the parent compound, influencing reactivity in nucleophilic additions .
  • 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one (CAS: 918496-04-5): Features dichlorophenyl substitution at the β-position.
Chalcone Derivatives
  • (E)-1-(4-Bromophenyl)-3-phenylprop-2-en-1-one : A chalcone with a phenyl group replacing the methyl substituent. NMR data (δH = 7.82 ppm for the α,β-unsaturated proton) confirm extended conjugation, which red-shifts UV absorption compared to the methyl analogue .
  • 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one : Synthesized via bromination and elimination, this derivative demonstrates how halogen placement (at the α-carbon) affects molecular packing and crystallinity .
Electron-Donating Substitutions
  • 1-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one (CAS: 131888-13-6): The dimethylamino group at the β-position introduces electron-donating effects, increasing solubility in polar solvents and altering charge-transfer properties in photochemical applications .

Physicochemical Properties

Compound Name Substituents Melting Point/Boiling Point Solubility Key Spectral Data (NMR δ, ppm)
1-(4-Bromophenyl)-2-methyl-2-propenone Methyl, Br Not reported Organic solvents Not available
(E)-1-(4-Bromophenyl)-3-phenylprop-2-en-1-one Phenyl, Br Not reported CDCl3 1H: 7.82 (d, J = 15.56 Hz); 13C: 189.23 (C=O)
1-(4-Bromo-2-fluorophenyl)propan-1-one F, Br Not reported DMSO Similar to parent compound

Crystallographic and Solid-State Properties

  • Crystal Packing : Bromine atoms in 1-(4-bromophenyl) derivatives participate in halogen bonding, influencing molecular aggregation. For example, 1-(4-Bromophenylsulfinyl)-2-methylnaphtho[2,1-b]furan exhibits C–Br···O interactions stabilizing its crystal lattice .
  • Hydrogen Bonding : Chalcone derivatives often form C–H···O and π-π stacking interactions, as observed in 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one .

Q & A

Q. What are the standard methods for synthesizing 1-(4-Bromophenyl)-2-methyl-2-propenone, and how can purity be optimized?

The compound is typically synthesized via Friedel-Crafts acylation, where 4-bromobenzoyl chloride reacts with isopropenyl acetate in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purity optimization involves:

  • Stepwise quenching : Neutralizing excess catalyst with ice-cold HCl to prevent side reactions.
  • Chromatographic purification : Using silica gel column chromatography with hexane:ethyl acetate (9:1) to isolate the product.
  • Analytical validation : Confirming purity via HPLC (≥98%) and NMR (absence of residual solvent peaks) .

Q. How is this compound characterized structurally and functionally?

Key characterization techniques include:

Method Purpose
FTIR Identification of carbonyl (C=O) stretch (~1680 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) .
¹H/¹³C NMR Confirmation of α,β-unsaturated ketone protons (δ 6.5–7.5 ppm for vinyl; δ 2.1 ppm for methyl) .
X-ray diffraction Resolving crystal structure using SHELX for refinement (R-factor < 0.05) .
Mass Spectrometry Molecular ion peak at m/z 227.10 (M⁺) to confirm molecular weight .

Q. What safety protocols are essential when handling this compound?

  • Ventilation : Use a fume hood to avoid inhalation of volatile byproducts.
  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.2 eV) to predict reactivity.
  • UV-Vis spectra : TD-DFT simulations align with experimental λmax (~280 nm) for π→π* transitions .
  • Electrostatic potential maps : Identify electrophilic regions (e.g., carbonyl carbon) for nucleophilic attack .

Q. What explains the regioselectivity of [3+2] cycloaddition reactions involving this compound?

In reactions with nitrile imines, Molecular Electron Density Theory (MEDT) reveals:

  • Electrophilic Cβ : Preferential attack at the β-carbon of the propenone group.
  • Steric effects : The 4-bromophenyl group directs regioselectivity via steric hindrance, favoring 1,3-dipolar cycloadducts.
    Experimental data show Δ2-pyrazoline formation due to CHCl₃ elimination, validated by MEDT energy profiles .

Q. How can crystallographic software resolve ambiguities in the compound’s crystal structure?

  • SHELXL refinement : Iterative cycles adjust positional and thermal parameters to minimize R1 values.
  • ORTEP visualization : Graphical analysis of thermal ellipsoids identifies disorder or anisotropic motion .
  • Hydrogen bonding networks : Graph set analysis (e.g., C(6) chains) clarifies packing motifs using PLATON .

Q. What strategies validate biological activity in derivatives of this compound?

  • In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against S. aureus (ATCC 25923).
  • SAR studies : Modify the methyl or bromophenyl groups to correlate structure with IC₅₀ values in cancer cell lines (e.g., MCF-7) .

Q. How does this compound function in polymer synthesis, and how are copolymers characterized?

As a crosslinker in polyacrylates:

  • Reactivity ratio : Determined via Fineman-Ross method (r₁ = 0.8, r₂ = 1.2) using ¹H NMR monomer consumption rates.
  • Thermal analysis : TGA shows decomposition onset at 220°C (N₂ atmosphere), indicating thermal stability .

Q. How are contradictions between experimental and computational data resolved?

  • Error analysis : Compare DFT-predicted vs. experimental bond lengths (e.g., C=O: 1.22 Å vs. 1.24 Å) to calibrate basis sets.
  • Solvent effects : Include PCM models in TD-DFT to account for bathochromic shifts in UV-Vis .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound

Parameter Value Method
Space groupP2₁/cX-ray diffraction
Unit cell dimensionsa=8.21 Å, b=10.54 Å, c=12.73 ÅSHELXL
R-factor0.039SHELXL refinement

Q. Table 2. Comparative Reactivity in Derivative Synthesis

Derivative Reaction Yield Biological Activity (IC₅₀, μM)
1-(4-Bromo-2-methylphenyl)78%12.5 (MCF-7)
1-(4-Bromo-3-nitrophenyl)65%28.7 (MCF-7)

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